molecular formula C13H14N2O B1590371 3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile CAS No. 914927-40-5

3-(4-Hydroxybutyl)-1H-indole-5-carbonitrile

Cat. No. B1590371
M. Wt: 214.26 g/mol
InChI Key: BZXNEONCFZGWDS-UHFFFAOYSA-N
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Patent
US09315456B2

Procedure details

3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile (50 g) was added to acetonitrile (750 ml) at 25-30° C., followed by the addition of sodium cyanoborohydride (75 g) at the same temperature. The resulting mixture was cooled to 0-5° C., followed by drop-wise addition of a mixture of concentrated HCl (112.5 ml) and water (112.5 ml) for a period of 15 minutes at the same temperature. After completion of the reaction, water (750 ml) was added to the reaction mass at 0-5° C., followed by stifling for 5 minutes at the same temperature. The layers were separated and the aqueous layer was extracted two times with toluene (2×1000 ml). The resulting organic layers were combined, washed two times with water (2×1000 ml), and then distilled off the solvent under vacuum to produce 42 g of the titled compound as a residue. Dichloromethane (420 ml) was added to the residue at 25-30° C. to form a clear solution, followed by filtration to remove undissolved particles. The resulting filtrate was cooled to −5° C. to 0° C. and then stirred for 1-2 hours at the same temperature. The separated solid was filtered, washed with chilled dichloromethane (42 ml) and then dried at 50-55° C. to produce 31 g of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile (Purity by HPLC: 99%). The mother liquors were taken and distilled off the solvent under vacuum to give 11 g of the titled compound as a residue (Total yield: 86%).
Name
3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
112.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
112.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]#[N:17])[CH:14]=2)[NH:9][CH:8]=1)=O.C(#N)C.C([BH3-])#N.[Na+].Cl>O>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:16]#[N:17])[CH:14]=2)[NH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
3-(4-Hydroxybutyryl)-1H-indole-5-carbonitrile
Quantity
50 g
Type
reactant
Smiles
OCCCC(=O)C1=CNC2=CC=C(C=C12)C#N
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
75 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
112.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
112.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mass at 0-5° C.
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two times with toluene (2×1000 ml)
WASH
Type
WASH
Details
washed two times with water (2×1000 ml)
DISTILLATION
Type
DISTILLATION
Details
distilled off the solvent under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OCCCCC1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 42 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.